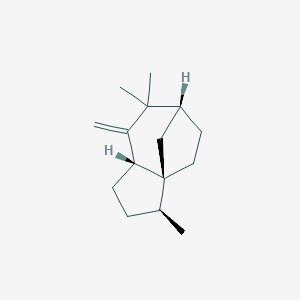
Khusene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Khusene is a natural compound that has been extracted from the roots of Vetiveria zizanioides, a perennial grass found in India and other tropical regions. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and sedative properties. In recent years, Khusene has gained attention in scientific research for its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Graphene-Based Biosensors
Graphene, including graphene oxide, has shown significant promise in biosensor development due to its ability to preferentially absorb single-stranded polynucleotides and fluorescence quenching properties. Research on the binding thermodynamics of nucleosides and oligonucleotides to graphene oxide nanoparticles has led to the development of molecular models of graphene-nucleic acid interactions, which are crucial for the informed design of graphene-based biosensors, thereby increasing their potential and application in various fields (Ranganathan et al., 2016).
Applications in Electronics, Materials, and Medicine
Graphene and graphene-based nanostructures have been explored for their applications in transparent and flexible conductive films for displays and electrodes, conductive inks for printed electronics, graphene-based separation membranes, and various biomedical applications. These include DNA sequencing, drug delivery, tissue engineering, and energy storage devices. The versatility of graphene in these areas highlights its potential to revolutionize various technological fields (Nguyen & Nguyễn, 2016).
Essential Oil Yield and Carbon Sequestration in Khus
A study on Khus (Chrysopogon zizanioides), commonly known as khus grass, investigated the selection of genotypes for high essential oil yield and carbon sequestration efficiency. The research identified promising genotypes rich in major compounds like khusilal, preziza-7(15)-en-12-ol, khusol, and khusimol. This study is significant for the perfumery industry and highlights the agricultural and environmental applications of khusene-related research (Lal et al., 2020).
Sesquiterpene Acids from Vetiver Oil
Research on vetiver oil led to the isolation of khusenic acid and isokhusenic acid, two new tricyclic sesquiterpene acids. The study focused on the physicochemical properties and spectral data of these compounds, contributing to the understanding of their structures and potential applications in various industries, including perfumery and pharmaceuticals (Nigam & Komae, 1967).
(+)-Zizaene Production and Recovery from E. coli
A study on the biotechnological production of (+)-zizaene, a sesquiterpene and the precursor of khusimol, was conducted using metabolically-engineered Escherichia coli. The research focused on improving the recovery of (+)-zizaene from fermentation, exploring in situ recovery using adsorber extractants. This study has implications for sustainable production and industrial application in the perfumery sector (Aguilar et al., 2019).
Propriétés
Numéro CAS |
18444-94-5 |
|---|---|
Nom du produit |
Khusene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,2S,5S,8R)-2,7,7-trimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane |
InChI |
InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12-13H,2,5-9H2,1,3-4H3/t10-,12+,13+,15-/m0/s1 |
Clé InChI |
VBZRHXLPRWBPEH-ZGFBFQLVSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@]13CC[C@H](C3)C(C2=C)(C)C |
SMILES |
CC1CCC2C13CCC(C3)C(C2=C)(C)C |
SMILES canonique |
CC1CCC2C13CCC(C3)C(C2=C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



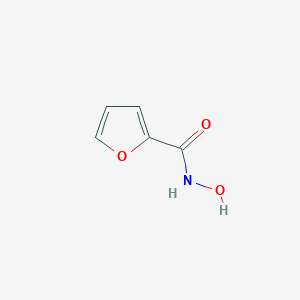
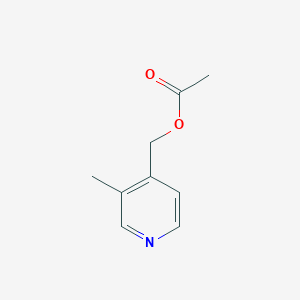

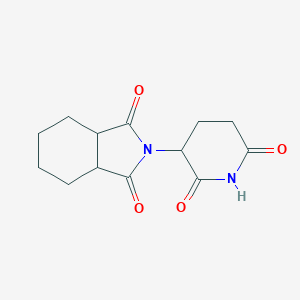
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

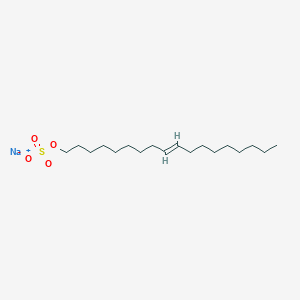
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
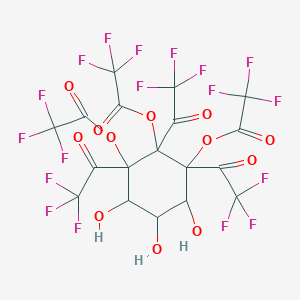
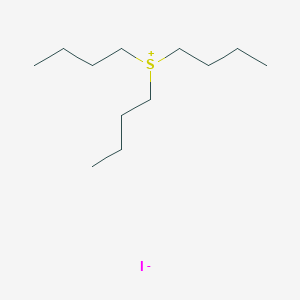
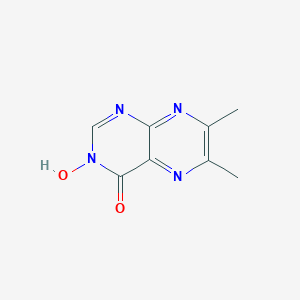
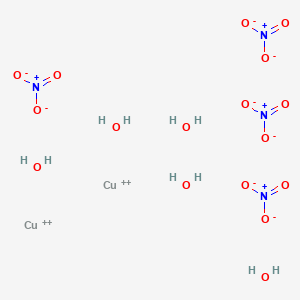
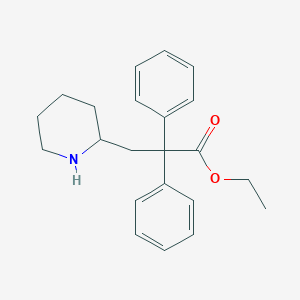
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)